Head-to-Head Potency Comparison: MAX-10181 vs. Evixapodlin and INCB086550 in HTRF Assay
In a 2025 head-to-head characterization study of three clinically evaluated small-molecule PD-L1 inhibitors, MAX-10181 demonstrated potent disruption of human PD-1/PD-L1 binding with an IC₅₀ value in the nanomolar range, comparable to Evixapodlin and INCB086550 [1]. All three compounds were confirmed to induce PD-L1 oligomerization upon inhibitor binding as demonstrated by NMR analysis and X-ray crystallography [1]. Cellular assays revealed dose-dependent T-cell activation for each compound, establishing MAX-10181's immunomodulatory potential in direct comparison to its clinical-stage peers [1].
| Evidence Dimension | PD-1/PD-L1 binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | MAX-10181: nanomolar range (reported as 0.018 μM / 18 nM in HTRF assay) |
| Comparator Or Baseline | Evixapodlin and INCB086550: nanomolar range |
| Quantified Difference | All three compounds exhibit comparable nanomolar potency |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay measuring human PD-1/PD-L1 binding disruption |
Why This Matters
This head-to-head characterization confirms MAX-10181's potency is on par with leading clinical-stage PD-L1 small molecules, validating its selection for comparative studies without potency disadvantage.
- [1] Slota A, et al. Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Med Chem Lett. 2025;16(7):1359-1364. PMID: 40666457. View Source
